Differential Antitumor Spectrum: Wide Therapeutic Index in Ehrlich Ascites Carcinoma but Minimal Activity in Ridgway Osteogenic Sarcoma, Contrasting with Phenylalanine Mustard
In a head-to-head comparative preclinical study, alanine mustard exhibited a wide therapeutic index in Ehrlich ascites carcinoma, but even at near-lethal doses it produced only slight inhibition of Ridgway osteogenic sarcoma. In stark contrast, phenylalanine mustard (melphalan) had the lowest therapeutic index in Ehrlich carcinoma yet was the most active compound against Ridgway sarcoma [1]. This divergent solid-tumor spectrum means that alanine mustard cannot be considered a generic substitute for phenylalanine mustard in experimental oncology models.
| Evidence Dimension | Antitumor activity and therapeutic index in two murine tumor models |
|---|---|
| Target Compound Data | Alanine mustard: wide therapeutic index in Ehrlich ascites carcinoma; slight inhibition of Ridgway osteogenic sarcoma even at near-lethal doses |
| Comparator Or Baseline | Phenylalanine mustard (melphalan): lowest therapeutic index of the group in Ehrlich carcinoma; most active compound against Ridgway sarcoma |
| Quantified Difference | Qualitatively opposite tumor selectivity profiles; phenylalanine mustard is the most active agent against Ridgway sarcoma, whereas alanine mustard is essentially inactive in this model |
| Conditions | In vivo: Ehrlich ascites carcinoma and Ridgway osteogenic sarcoma murine models; compounds administered at toxicity-equivalent dose levels |
Why This Matters
For procurement decisions, this opposite solid-tumor selectivity profile determines which compound is appropriate for a given preclinical efficacy model; alanine mustard is relevant for Ehrlich ascites carcinoma studies but not for osteogenic sarcoma, where phenylalanine mustard is required.
- [1] Schmid FA, Stern BR, Schmid MM, Tarnowski GS. Effect of alanine, glycine, phenylalanine, and tryptophan mustards on Ehrlich ascites carcinoma and Ridgway osteogenic sarcoma. Cancer Chemother Rep. 1965 Dec;49:1-7. PMID: 5216232. View Source
